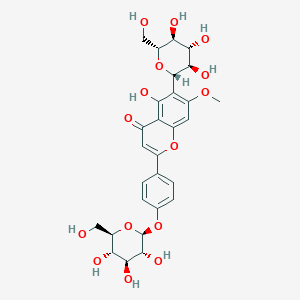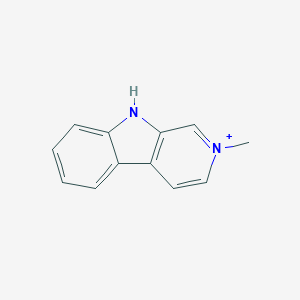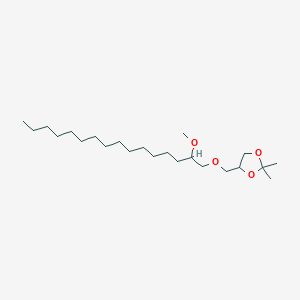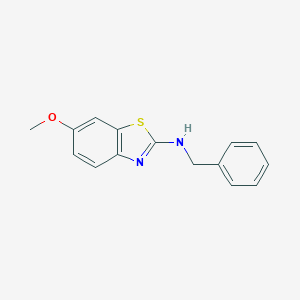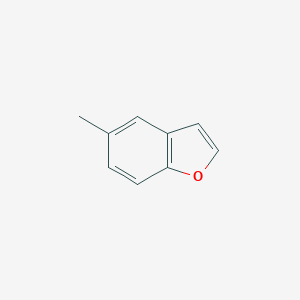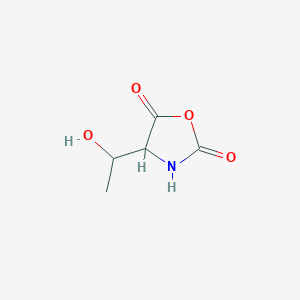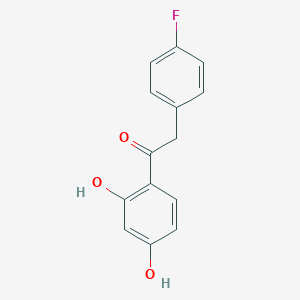
1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone
説明
The compound of interest, 1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone, is a derivative of phenyl ethanone with potential biological activity. While the exact compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated for various properties and activities, including anti-allergenic, anti-neoplastic, and antimicrobial effects. These compounds often contain a fluorophenyl group and a substituted ethanone moiety, which are key functional groups that may contribute to their biological activities.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions. For instance, the synthesis of liquid crystalline polyethers based on conformational isomerism includes the preparation of monomers with various substituents such as fluorine, followed by polymerization processes . Similarly, the synthesis of Schiff base derivatives involves the reaction of salicylaldehyde with aminophenyl ethanone . These methods could potentially be adapted for the synthesis of 1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds have been investigated using both experimental techniques like X-ray diffraction (XRD) and theoretical methods such as density functional theory (DFT) . These studies provide insights into the geometrical parameters, stability arising from hyper-conjugative interactions, and charge delocalization. The molecular electrostatic potential (MEP) analysis indicates the distribution of charges across the molecule, which is crucial for understanding reactivity .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through various analyses. The HOMO-LUMO gap obtained from theoretical studies indicates the charge transfer within the molecules, which is a key factor in determining the types of chemical reactions the compounds can undergo . Additionally, the presence of fluorine atoms and the ethanone group in the structure can influence the reactivity, as seen in molecular docking studies that suggest potential inhibitory activity against certain enzymes .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using a range of techniques. For example, the phase transition temperatures and thermodynamic parameters of polymers based on substituted phenyl ethanones have been studied, revealing the influence of different substituents on these properties . The crystal structures of some compounds exhibit unique features such as intramolecular hydrogen bonding and π-π stacking interactions, which can affect their physical properties . Additionally, the luminescence and dynamics of excited states have been investigated for certain complexes, providing information on their potential applications in materials science .
科学的研究の応用
Antimicrobial Activity : Novel compounds synthesized from 1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone have been evaluated for their antimicrobial activity. For instance, 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones displayed antimicrobial properties after being synthesized from this compound (Nagamani et al., 2018).
Synthesis of Chalcone Derivatives : This compound has been used in the synthesis of chalcone derivatives, such as 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, which have potential applications in various fields including pharmaceuticals (Jarag et al., 2011).
Synthesis of Heterocyclic Compounds : The compound has been involved in the synthesis of various heterocyclic compounds. For instance, it was used in the preparation of 2-(4-chlorophenyl)-1-(2,4-dimetoxyphenyl)-3-(dimethylamino)prop-2-en-1-one, leading to the production of isoflavones and other heterocyclic compounds (Moskvina et al., 2015).
Exploring Molecular Structures : The molecular structure of various derivatives of 1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone has been investigated, providing insights into their chemical properties and potential applications in areas like nonlinear optics and drug design (Mary et al., 2015).
Photochemical Studies : The compound and its derivatives have been subject to photochemical studies to understand their behavior under light exposure, which can be crucial for applications in fields like phototherapy and photodynamic therapy (Fu et al., 1998).
Synthesis of Schiff Bases : It has been used in the synthesis of novel Schiff bases, which are known for their wide range of applications in medicinal chemistry and as ligands in coordination chemistry (Puthran et al., 2019).
Synthesis of Fluorescent Probes : The compound has been used in the synthesis of fluorescent probes for detecting specific biological molecules or ions. These probes have applications in biological imaging and diagnostics (Fang et al., 2019).
特性
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-10-3-1-9(2-4-10)7-13(17)12-6-5-11(16)8-14(12)18/h1-6,8,16,18H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBCJNQNUZOTQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366275 | |
| Record name | 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone | |
CAS RN |
15485-70-8 | |
| Record name | 2-(4-Fluorophenyl)-1-(2,4-dihydroxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15485-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,4-DIHYDROXYPHENYL)-2-(4-FLUOROPHENYL)ETHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[2,2'-Bi-p-menth-8-ene]-6,6'-dione](/img/structure/B96397.png)


